MST-312

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Telomerase Inhibitor IX, also known as MST-312, is a small molecule that acts as a potent and reversible inhibitor of telomerase activity. Telomerase is an enzyme responsible for maintaining the integrity of chromosomes by adding repetitive DNA sequences (telomeres) to their ends. These telomeres shorten with each cell division, and critically short telomeres are associated with cellular senescence (replicative aging) and various age-related diseases [].

Mechanism of Action

Telomerase Inhibitor IX works by binding to the telomerase reverse transcriptase (TERT) subunit, which is essential for telomerase activity []. This binding prevents TERT from adding new nucleotides to the telomere, leading to telomere shortening and ultimately, cell cycle arrest and growth inhibition [].

Research Applications

Telomerase Inhibitor IX is primarily used as a research tool to study the role of telomerase in various biological processes, including:

- Cellular senescence and aging: Researchers use Telomerase Inhibitor IX to investigate how telomere shortening contributes to cellular senescence and age-related diseases such as cancer, cardiovascular disease, and neurodegenerative disorders []. By studying the effects of telomerase inhibition, scientists can gain insights into the mechanisms of aging and develop potential therapeutic strategies to target these diseases.

- Cancer biology: Telomerase activity is often elevated in cancer cells, allowing them to overcome replicative senescence and continue dividing indefinitely. Telomerase Inhibitor IX is used to study the role of telomerase in cancer cell proliferation and survival, with the aim of developing novel anti-cancer therapies that target telomerase activity [].

- Stem cell research: Telomerase is also active in stem cells, which are essential for tissue regeneration and repair. Telomerase Inhibitor IX can be used to investigate the role of telomerase in stem cell function and differentiation, potentially leading to the development of new stem cell-based therapies [].

MST-312 is a synthetic compound known primarily as a telomerase inhibitor. It has garnered attention for its potential anticancer properties, particularly in the context of various malignancies. The compound operates by inhibiting telomerase activity, which is crucial for the maintenance of telomere length in cancer cells. By targeting this enzyme, MST-312 induces telomere shortening, leading to cellular senescence or apoptosis in tumor cells while sparing normal cells at lower concentrations .

MST-312 exhibits several chemical interactions that contribute to its biological activity:

- Telomerase Inhibition: The primary mechanism involves binding to the active site of telomerase, disrupting its function and leading to telomere shortening .

- DNA Damage Response: At higher concentrations, MST-312 also induces DNA double-strand breaks in a manner independent of telomerase inhibition. This dual action enhances its anticancer efficacy .

- Synergistic Effects: MST-312 has been shown to work synergistically with other compounds, such as quercetin and doxorubicin, enhancing their apoptotic effects on cancer cells while minimizing toxicity to normal cells .

MST-312 demonstrates significant biological activity against various cancer types:

- Induction of Apoptosis: The compound promotes apoptosis in cancer cells through mechanisms involving DNA damage and cell cycle arrest. For instance, it has been shown to induce G2/M phase cell cycle arrest in multiple myeloma cells .

- Growth Inhibition: MST-312 effectively inhibits the proliferation of various tumor cell lines, including those from ovarian and breast cancers. Its growth inhibitory concentration (GI50) is approximately 1.7 μM for U937 cells .

- Non-Toxicity to Normal Cells: Notably, at lower doses, MST-312 exhibits cytoprotective effects on normal ovarian surface epithelial cells, indicating its selective action against cancerous tissues .

The synthesis of MST-312 involves several chemical steps that yield the final product suitable for biological testing:

- Starting Materials: The synthesis begins with readily available precursors that undergo various reactions including alkylation and cyclization.

- Purification: After synthesis, the compound is purified using techniques such as chromatography to ensure high purity for biological assays.

- Characterization: The final product is characterized using spectroscopic methods (NMR, mass spectrometry) to confirm its structure and purity.

MST-312 has several promising applications in cancer therapy:

- Cancer Treatment: As a telomerase inhibitor, it is being explored as a potential treatment for various cancers, including ovarian and breast cancers.

- Combination Therapies: Its ability to enhance the efficacy of other chemotherapeutic agents makes it a candidate for combination therapies aimed at improving patient outcomes in oncology .

- Research Tool: MST-312 serves as a valuable tool in research settings for studying telomere biology and the mechanisms of cancer cell proliferation.

Research has demonstrated that MST-312 interacts with several other compounds to enhance therapeutic efficacy:

- With Quercetin: The combination of MST-312 and quercetin has shown strong synergistic effects in inducing apoptosis in ovarian cancer cells, suggesting a novel treatment strategy that could reduce effective dosages and side effects .

- With Doxorubicin: Studies indicate that MST-312 can enhance the apoptotic effects of doxorubicin in pre-B acute lymphoblastic leukemia cells, providing a potential avenue for improved treatment protocols .

MST-312 shares similarities with several other compounds known for their anticancer properties. Here are some notable examples:

| Compound Name | Mechanism of Action | Unique Features |

|---|---|---|

| GRN163L | Telomerase inhibitor | Targets both telomerase and DNA damage pathways |

| BIBR1532 | Telomerase inhibitor | Selectively targets cancer stem-like cells |

| ICRF-193 | DNA topoisomerase II inhibitor | Primarily affects DNA topology rather than telomeres |

| TMPyP4 | G-quadruplex stabilizer | Induces apoptosis via different pathways |

MST-312 is unique due to its dual action—targeting both telomerase and inducing DNA damage independently—making it a versatile candidate in cancer therapy research .

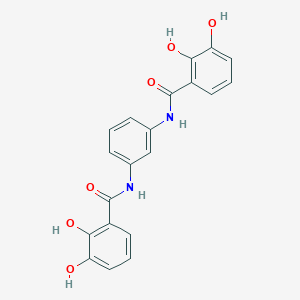

MST-312, formally designated as N,N'-1,3-Phenylenebis[2,3-dihydroxybenzamide], possesses the molecular formula C₂₀H₁₆N₂O₆ with a molecular weight of 380.35 grams per mole [1] [2] [3]. The compound is registered under Chemical Abstracts Service number 368449-04-1 and bears the International Union of Pure and Applied Chemistry name N,N'-(1,3-Phenylene)bis(2,3-dihydroxybenzamide) [4] [5] [6]. The structural molecular descriptor using Simplified Molecular Input Line Entry System notation is represented as Oc1cccc(C(=O)Nc2cccc(NC(=O)c3cccc(O)c3O)c2)c1O [1] [7] [8].

| Property | Value |

|---|---|

| Chemical Formula | C₂₀H₁₆N₂O₆ |

| Molecular Weight | 380.35 g/mol |

| Chemical Abstracts Service Number | 368449-04-1 |

| International Union of Pure and Applied Chemistry Name | N,N'-(1,3-Phenylene)bis(2,3-dihydroxybenzamide) |

| InChI Key | MIQUEZGHEJGPJB-UHFFFAOYSA-N |

| Exact Mass | 380.10084 |

The elemental composition of MST-312 comprises 63.16% carbon, 4.24% hydrogen, 7.37% nitrogen, and 25.23% oxygen by mass [9]. The compound exhibits a predicted density of 1.578 grams per cubic centimeter [7] [10].

Structural Characteristics of N,N'-1,3-Phenylenebis[2,3-dihydroxybenzamide]

MST-312 features a symmetrical bis-substituted structure centered around a 1,3-phenylenediamine core [5] [6]. The molecular architecture consists of three distinct aromatic ring systems interconnected through amide linkages [1] [4]. The central benzene ring serves as a scaffold bearing two amide substituents in the meta-positions, creating a Y-shaped molecular geometry [10] [5].

Each terminal moiety contains a 2,3-dihydroxybenzene unit, commonly referred to as catechol functionality [11] [5]. These catechol groups contribute four hydroxyl substituents to the overall structure, positioned ortho to each other on their respective benzene rings [1] [4]. The amide bonds connecting the central phenylene ring to the catechol units provide crucial hydrogen bonding capabilities and structural rigidity [5] [6].

| Structural Feature | Description | Functional Significance |

|---|---|---|

| Central Phenylene Ring | 1,3-substituted benzene scaffold | Provides structural rigidity and optimal spacing |

| Amide Linkages | Two N-C=O bonds connecting components | Enables hydrogen bonding interactions |

| Catechol Moieties | Two 2,3-dihydroxybenzene units | Essential for telomerase binding activity |

| Hydroxyl Groups | Four phenolic OH groups | Critical for hydrogen bonding networks |

| Aromatic Systems | Three benzene rings total | Facilitates π-π stacking interactions |

The symmetrical nature of MST-312 allows for potential bidentate binding modes with target proteins and nucleic acid structures [12] [5]. The spatial arrangement of the catechol groups, separated by the central phenylene linker, creates an optimal distance for interaction with telomerase active sites [11] [6].

Stability Parameters and Solubility Profile

MST-312 demonstrates enhanced chemical stability compared to its parent compound, representing a significant improvement in pharmaceutical properties [12] [13]. The compound maintains stability for at least two years when stored at temperatures between negative twenty degrees Celsius and two to eight degrees Celsius [2] [8] [6]. Under appropriate storage conditions, MST-312 retains its structural integrity and biological activity without significant degradation [3] [11].

The solubility profile of MST-312 reveals distinct characteristics across different solvent systems [1] [7] [8]. The compound exhibits poor aqueous solubility, being classified as insoluble in water [1] [7]. However, MST-312 demonstrates adequate solubility in dimethyl sulfoxide, achieving concentrations of at least twenty milligrams per milliliter with ultrasonication assistance [1] [8] [7]. This solubility pattern necessitates the use of organic solvents or solubilizing agents for experimental applications [14].

| Parameter | Specification |

|---|---|

| Storage Stability | ≥2 years at -20°C |

| Powder Stability | 3 years at -20°C, 2 years at 4°C |

| Water Solubility | Insoluble |

| Dimethyl Sulfoxide Solubility | ≥20 mg/mL (with sonication) |

| Physical Form | White to light tan powder |

| Purity | ≥98% by High Performance Liquid Chromatography |

The compound's stability profile has been evaluated under various environmental conditions [15] [13]. MST-312 maintains structural integrity across a range of physiological conditions, contributing to its enhanced therapeutic potential compared to natural catechins [12] [16]. The improved stability characteristics result from the synthetic modifications that eliminate the gallic acid ester linkage present in epigallocatechin gallate, which represents a major site of degradation in the parent compound [15] [13].

Comparative Analysis with Parent Compound Epigallocatechin Gallate

MST-312 represents a chemically modified derivative of epigallocatechin gallate, the primary catechin found in green tea [17] [12] [3]. The synthetic modification strategy aimed to preserve the biological activity of epigallocatechin gallate while addressing its inherent stability limitations [18] [19] [16]. Comparative analysis reveals significant improvements in multiple pharmaceutical parameters through structural optimization [12] [13].

The molecular weight of MST-312 at 380.35 grams per mole is substantially lower than that of epigallocatechin gallate, which weighs 458.37 grams per mole [20] [21] [22]. This reduction results from the elimination of the gallic acid ester moiety and simplification of the catechin backbone structure [23] [19]. The chemical formula transformation from C₂₂H₁₈O₁₁ for epigallocatechin gallate to C₂₀H₁₆N₂O₆ for MST-312 reflects the incorporation of nitrogen atoms through amide linkages [20] [24].

| Property | Epigallocatechin Gallate | MST-312 |

|---|---|---|

| Chemical Formula | C₂₂H₁₈O₁₁ | C₂₀H₁₆N₂O₆ |

| Molecular Weight | 458.37 g/mol | 380.35 g/mol |

| Telomerase IC₅₀ | 1.0 μM | 0.67 μM |

| Water Solubility | 5 g/L | Insoluble |

| Chemical Stability | Poor (pH, temperature, oxygen sensitive) | Enhanced stability |

| Structural Type | Catechin flavonoid | Bis-catechol phenylenediamide |

The telomerase inhibitory activity comparison demonstrates superior potency for MST-312, with an inhibitory concentration for fifty percent activity of 0.67 micromolar compared to 1.0 micromolar for epigallocatechin gallate [23] [11] [6]. This enhanced potency results from optimized binding interactions with the telomerase enzyme complex while maintaining selectivity over DNA polymerases [11] [5].

Stability comparisons reveal dramatic improvements for MST-312 across multiple environmental parameters [12] [15] [13]. While epigallocatechin gallate suffers from poor stability under physiological conditions due to sensitivity to pH changes, temperature fluctuations, and oxygen exposure, MST-312 maintains structural integrity under similar conditions [15] [13]. The synthetic modifications eliminate the ester linkage that serves as the primary degradation site in epigallocatechin gallate [19] [16].

MST-312 demonstrates potent telomerase inhibitory activity with a well-characterized dose-response profile. In vitro studies using the telomeric repeat amplification protocol demonstrate that MST-312 achieves fifty percent inhibition of telomerase activity at a concentration of 0.67 micromolar [1] [2]. This represents a significant improvement in potency compared to its parent compound epigallocatechin gallate, which exhibits an IC50 value of approximately 1.0 micromolar under identical experimental conditions [2].

The binding kinetics of MST-312 reveal concentration-dependent inhibition patterns across multiple cellular systems. Studies conducted in brain tumor cells demonstrate approximately 40% reduction in telomerase activity at 1.0 micromolar concentration after 48 hours of treatment [3]. In breast cancer cell lines, telomerase activity reduction ranges from 24% to 77% depending on the specific cell type, with MCF-7 cells showing greater sensitivity compared to MDA-MB-231 cells [4] [5].

Comparative analysis with related synthetic compounds reveals the superior binding characteristics of MST-312. While MST-295 and MST-199 exhibit IC50 values of 0.42 and 0.38 micromolar respectively, MST-312 demonstrates the most favorable cellular penetration and sustained activity profile [2]. The effective dose required for telomere shortening in intact U937 cells is 1-2 micromolar for MST-312, which represents a 15- to 20-fold improvement over epigallocatechin gallate [2].

Selectivity Profile for Telomerase over DNA Polymerase

MST-312 exhibits remarkable selectivity for telomerase inhibition without interfering with conventional DNA polymerases. In telomeric repeat amplification protocol assays, MST-312 specifically inhibits telomerase activity while maintaining normal amplification of internal control sequences that rely on Taq DNA polymerase [2]. The compound demonstrates no inhibitory effects on DNA polymerase activity at concentrations up to 3 micromolar, establishing a selectivity ratio greater than 4.5:1 in favor of telomerase inhibition [6].

This selectivity profile distinguishes MST-312 from many other telomerase inhibitors that exhibit non-specific effects on DNA replication machinery. The preservation of TSNT fragment amplification in telomeric repeat amplification protocol assays confirms that MST-312 does not impair the polymerase chain reaction process itself [2]. Studies across multiple cell lines including glioblastoma MO59K, KNS60, and medulloblastoma ONS76 cells consistently demonstrate telomerase-specific inhibition without compromising general DNA synthesis pathways [3].

Reversible vs. Irreversible Inhibition Characteristics

MST-312 functions as a reversible telomerase inhibitor, as demonstrated through comprehensive recovery studies. When MO59K glioblastoma cells are treated with 1.0 micromolar MST-312 for 48 hours and subsequently cultured in drug-free medium, telomerase activity recovers to 95% of baseline levels within 72 hours [3]. This reversibility pattern indicates that MST-312 does not cause permanent structural damage to the telomerase complex.

The reversible nature of inhibition is further supported by observations in cell lysate studies. When cells are treated with MST-312 and subsequently lysed for telomeric repeat amplification protocol analysis, the dilution process during assay preparation leads to restoration of telomerase activity [2]. This suggests that MST-312 is stripped from the telomerase complex when the cellular extract is diluted, confirming the non-covalent nature of the interaction.

In contrast to irreversible telomerase inhibitors that cause permanent enzyme modification, MST-312 requires continuous exposure to maintain inhibitory effects. Studies demonstrate that telomere shortening and growth inhibition occur only during sustained treatment periods, with cells regaining normal telomerase function upon drug withdrawal [2]. This reversible mechanism necessitates continuous therapeutic dosing but also provides opportunities for treatment modulation and reduced long-term toxicity.

The reversible inhibition pattern observed with MST-312 parallels that of its parent compound epigallocatechin gallate, suggesting a conserved mechanism of action among this class of telomerase inhibitors [2]. However, MST-312 demonstrates superior stability and sustained activity compared to epigallocatechin gallate under physiological conditions.

Structure-Activity Relationship in Telomerase Binding

The molecular structure of MST-312 reveals critical pharmacophores essential for telomerase inhibition. The compound contains two 2,3-dihydroxyphenyl moieties arranged in meta-position on a central phenyl ring, forming the chemical designation N,N′-bis(2,3-dihydroxybenzoyl)-1,2-phenylenediamine [2]. This specific arrangement of pyrocatechol groups represents a crucial structural requirement for optimal telomerase binding.

Structure-activity relationship studies demonstrate that the presence of multiple hydroxyl groups on both phenyl rings is essential for potent inhibitory activity. Compounds lacking adequate hydroxyl substitution exhibit dramatically reduced telomerase inhibition, with IC50 values increasing more than 10-fold when key hydroxyl groups are removed [2]. The 3,4-dihydroxy arrangement on each phenyl ring provides optimal binding characteristics, while alternative positioning patterns result in substantially reduced activity.

The meta-position arrangement of the two pyrocatechol moieties in MST-312 contributes significantly to its superior activity profile. Comparative analysis with isomeric compounds reveals that only the meta-substituted derivative achieves submicromolar IC50 values, while ortho- and para-substituted analogs show markedly reduced potency [2]. This positional specificity suggests that the spatial orientation of the pyrocatechol groups is critical for optimal interaction with the telomerase binding site.

The replacement of the chromane ring and ester linkage found in epigallocatechin gallate with a phenyl core and amide linkages in MST-312 provides enhanced chemical stability while maintaining telomerase inhibitory activity [2]. This structural modification addresses the chemical instability issues associated with the natural catechin while preserving the essential pharmacophore elements required for telomerase binding.

Molecular Basis for Telomerase Interference

MST-312 interferes with telomerase function through direct binding to DNA substrates, as demonstrated by isothermal titration calorimetry analysis revealing strong binding affinity to DNA [3]. This interaction disrupts the normal telomerase elongation process without affecting the expression levels of the human telomerase reverse transcriptase catalytic subunit [4] [5]. The mechanism involves competitive inhibition where MST-312 competes with natural telomeric substrates for binding to the telomerase complex.

The molecular basis for telomerase interference involves disruption of the template-primer interaction essential for telomeric repeat synthesis. Unlike G-quadruplex stabilizing compounds that affect telomeric DNA structure, MST-312 reduces formation of both shorter and longer extension products in telomeric repeat amplification protocol assays, indicating direct interference with the telomerase elongation mechanism rather than secondary structure stabilization [2].

Studies reveal that MST-312 does not significantly alter the transcriptional regulation of telomerase components. Analysis of TERT and TR gene expression following MST-312 treatment shows no significant changes in mRNA levels, and Western blot analysis confirms stable human telomerase reverse transcriptase protein expression [3]. This indicates that the inhibitory mechanism operates at the enzymatic level rather than through transcriptional suppression.

The competitive nature of MST-312 inhibition is evidenced by its ability to bind strongly to DNA while allowing recovery of telomerase activity upon drug removal [3]. The compound appears to interfere with the assembly or function of the telomerase holoenzyme without causing permanent structural modifications. This mechanism explains the reversible inhibition pattern and the requirement for sustained exposure to maintain therapeutic effects.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

GHS Hazard Statements

H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard